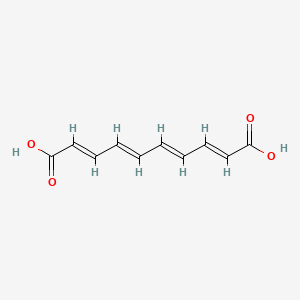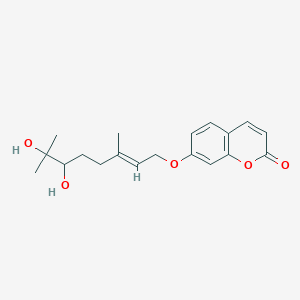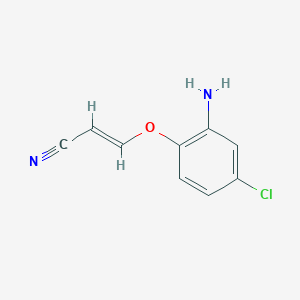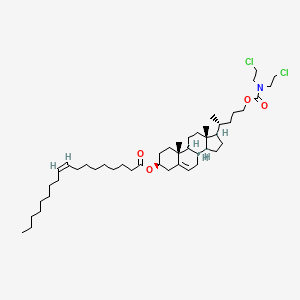![molecular formula C19H27O9P B1233472 [(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)
[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fostriecin is an anti-tumor antibiotic isolated from the bacterium Streptomyces pulveraceus. Fostriecin inhibits topoisomerase II catalytic activity, resulting in impaired DNA and RNA synthesis in various malignant cell types. This agent also inhibits serine/threonine protein phosphatase type 2A in some tumor cell types, thereby interfering with cellular proliferation and differentiation. (NCI04)
Aplicaciones Científicas De Investigación
Applications in Polymer Synthesis and Dentistry
- Adhesive Polymers : This compound has been explored for use in the synthesis of adhesive polymers. Moszner et al. (2006) synthesized a similar phosphate-based monomer, showing good solubility in various solvents and exhibiting excellent hydrolytic stability. This monomer was effectively used in the homopolymerization process, yielding insoluble, cross-linked products with potential applications in dentistry, such as enamel etching without cytotoxic effects (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).
Applications in DNA Interaction and Medicinal Chemistry
- DNA Interaction : Gamov et al. (2019) synthesized a related compound involving pyridoxal-5-phosphate and investigated its stability and interaction with DNA. This research provides insights into the potential of similar phosphate compounds in medicinal chemistry, particularly their interaction with biological macromolecules (Gamov, Zavalishin, Aleksandriyskii, & Sharnin, 2019).
Applications in Organic Synthesis and Catalysis
- Catalysis in Organic Synthesis : A study by Shirini et al. (2017) on a similar phosphate-based ionic liquid demonstrated its effectiveness as a catalyst in synthesizing biologically active compounds. This implies the potential application of the given compound in facilitating various organic synthesis processes, especially in pharmaceutical contexts (Shirini, Langarudi, & Daneshvar, 2017).
Applications in Analytical and Environmental Chemistry
- Analytical and Environmental Applications : Berry and Harich (2013) utilized a similar phosphate compound as a substrate analog probe for measuring phytase activity in surface water. This indicates the potential use of such compounds in environmental monitoring and analysis, offering sensitive detection methods for specific enzymes (Berry & Harich, 2013).
Propiedades
Nombre del producto |
[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
|---|---|
Fórmula molecular |
C19H27O9P |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+ |
Clave InChI |
ZMQRJWIYMXZORG-CVMFKEHVSA-N |
SMILES isomérico |
CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |
SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
SMILES canónico |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
Vida útil |
Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |
Solubilidad |
Water > 300 (mg/mL) Methanol 20 (mg/mL) |
Sinónimos |
CI 920 CI-920 fostriecin PD 110161 PD-110,161 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)